1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-, monohydrochloride
Description
Introduction to 1H-Isoindole-1,3(2H)-dione Derivatives in Contemporary Medicinal Chemistry
Structural Significance of the Isoindole-1,3-dione Pharmacophore in Drug Design
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry due to its dual carbonyl groups and aromatic character, enabling diverse interactions with biological targets. Key features include:
- Electrophilic Reactivity : The electron-deficient carbonyl groups facilitate nucleophilic interactions with cysteine residues or lysine amino groups in enzymes, making it a potent inhibitor of proteases and kinases.
- Planar Geometry : The fused bicyclic system allows for π-π stacking with aromatic residues in protein binding pockets, as demonstrated in antiviral and anticancer agents.
- Tunable Solubility : N-substitution with polar groups (e.g., hydroxyl, amine) modulates logP values, balancing lipophilicity and aqueous solubility.
Table 1 : Comparative Bioactivity of Isoindole-1,3-dione Derivatives
| Derivative | Substitution Pattern | IC50 (μM) | Target | Source |
|---|---|---|---|---|
| Compound 1 | 2-Phenyl | 0.0478 | Leishmania tropica | |
| Compound 3 | 2-(4-Fluorophenyl) | 1.56 | HCV Replicase | |
| Compound 19 | N-Acetyl | 0.98 | HIV-1 Protease |
Recent studies on 3a,4,7,7a-tetrahydro derivatives reveal that partial saturation of the isoindole ring reduces planarity, favoring interactions with allosteric sites in kinases. For example, hydrogenation at the 3a,4,7,7a positions introduces chair-like conformations, enabling selective binding to cyclin-dependent kinases (CDKs).
Role of Piperidine-Ethoxy-Phenyl Substituents in Modulating Bioactivity
The 4-(2-(1-piperidinyl)ethoxy)phenyl group in this compound serves multiple roles:
- Conformational Flexibility : The ethoxy linker acts as a spacer, allowing the piperidine and phenyl groups to adopt optimal orientations for target engagement. Molecular dynamics simulations show that the ethoxy group’s rotational freedom enables adaptation to both polar and hydrophobic binding pockets.
- Enhanced Lipophilicity : Piperidine’s aliphatic ring increases logP values by ~1.5 units compared to morpholine analogs, improving blood-brain barrier penetration in central nervous system (CNS) targets.
- Cation-π Interactions : The protonated piperidine nitrogen at physiological pH forms stable cation-π interactions with aromatic residues (e.g., tyrosine, phenylalanine), as observed in serotonin receptor antagonists.
Table 2 : Impact of Piperidine-Ethoxy-Phenyl Substitutions on Binding Affinity
| Compound | Substitution | Target | Binding Affinity (Ki, nM) |
|---|---|---|---|
| A | 4-(2-Morpholinoethoxy)phenyl | 5-HT2A | 120 |
| B | 4-(2-Piperidinoethoxy)phenyl | 5-HT2A | 45 |
| C | 4-(2-Pyrrolidinoethoxy)phenyl | 5-HT2A | 89 |
Data adapted from highlight the superiority of piperidine over other amines in enhancing receptor affinity. The monohydrochloride salt form further improves solubility by 30–50% compared to free bases, as confirmed by pH-dependent solubility assays.
Electronic Effects of the Phenyl Ring
The para-substituted phenyl group introduces electron-donating or withdrawing effects that fine-tune target selectivity:
- Electron-Donating Groups (e.g., methoxy) : Increase electron density on the isoindole ring, enhancing interactions with oxidative enzymes like cytochrome P450.
- Electron-Withdrawing Groups (e.g., nitro) : Stabilize negative charge on the carbonyl oxygens, improving inhibition of NADPH oxidases.
In the specified compound, the absence of strong electron-donating/withdrawing groups on the phenyl ring suggests a balanced electronic profile, optimizing interactions across multiple target classes.
Steric Considerations in Piperidine Positioning
The axial vs. equatorial orientation of the piperidine nitrogen significantly impacts bioactivity:
Properties
CAS No. |
61356-04-5 |
|---|---|
Molecular Formula |
C21H27ClN2O3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[3-(2-piperidin-1-ium-1-ylethoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;chloride |
InChI |
InChI=1S/C21H26N2O3.ClH/c24-20-18-9-2-3-10-19(18)21(25)23(20)16-7-6-8-17(15-16)26-14-13-22-11-4-1-5-12-22;/h2-3,6-8,15,18-19H,1,4-5,9-14H2;1H |
InChI Key |
KZCXMVISWNSAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC2=CC=CC(=C2)N3C(=O)C4CC=CCC4C3=O.[Cl-] |
Origin of Product |
United States |
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The compound in focus, 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-, monohydrochloride, is a derivative that combines the isoindole structure with a piperidine moiety, potentially enhancing its pharmacological profile.
Synthesis and Characterization
The synthesis of isoindole derivatives typically involves multi-step organic reactions. Recent studies have reported various synthetic pathways that yield isoindole-1,3-dione derivatives with high purity and yield rates. For instance, derivatives have been synthesized through Diels-Alder reactions followed by condensation reactions with primary amines . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity of the synthesized compounds.
Antimicrobial Activity
Research indicates that isoindole derivatives exhibit significant antimicrobial properties. A study found that certain isoindole-1,3-dione derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds showed comparable inhibition zones to standard antibiotics like gentamicin .
| Compound | Inhibition Zone (mm) | IC50 (μmol/mL) |
|---|---|---|
| Compound 1 | 15 | 1.174 |
| Compound 2 | 12 | 0.0478 |
Anticancer Activity
The anticancer potential of isoindole derivatives has been explored extensively. Compounds have shown antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. Mechanistic studies revealed that these compounds can induce apoptosis and arrest the cell cycle at various phases .
| Cell Line | IC50 (μmol/mL) |
|---|---|
| Caco-2 | 5.0 |
| HCT-116 | 4.5 |
Anti-inflammatory Effects
Isoindole derivatives have also been investigated for their anti-inflammatory properties. Several studies reported that these compounds can inhibit pro-inflammatory mediators such as nitric oxide synthase (iNOS), cyclooxygenase (COX-2), and tumor necrosis factor-alpha (TNF-α) while promoting the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) .
The biological activities of isoindole derivatives are often attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for Alzheimer's disease therapy .
- Cell Cycle Modulation : Isoindoles can induce cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways involving p53 and the Bcl-2 family of proteins.
Case Studies
Several case studies highlight the therapeutic potential of isoindole derivatives:
- Study on Leishmania tropica : Certain isoindole derivatives exhibited potent antileishmanial activity with IC50 values significantly lower than those of traditional treatments like Glucantime .
- Neuroprotective Effects : In silico studies indicated that some isoindole derivatives could effectively inhibit AChE and BuChE with promising binding affinities observed through molecular docking simulations .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1H-Isoindole derivatives typically involves the reaction of phthalic anhydride with various amines or other nucleophiles. Recent studies have reported successful syntheses of novel derivatives through eco-friendly methods that enhance yield and reduce environmental impact. For instance, a study highlighted the synthesis of isoindole-1,3(2H)-dione hybrids with promising antimicrobial and antioxidant activities .
Key Synthesis Methods:
- Green Chemistry Approaches: Utilizing solvent-free conditions and microwave irradiation to improve yields.
- Characterization Techniques: Confirmatory analyses using FT-IR, NMR spectroscopy, and mass spectrometry to elucidate structural properties .
Antimicrobial Properties
Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit notable antimicrobial activity against various bacterial strains. For example:
- Compound Efficacy: One derivative showed inhibition comparable to gentamicin against both Gram-positive and Gram-negative bacteria .
- Leishmanicidal Activity: Certain compounds demonstrated significant effectiveness against Leishmania tropica, outperforming traditional treatments like Glucantime .
Antioxidant Activity
The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals. A study reported that several derivatives exhibited strong free radical scavenging effects with IC50 values indicating high potency .
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a candidate for anti-inflammatory therapies. In vitro studies have shown that certain derivatives selectively inhibit COX-2 more effectively than meloxicam, a standard anti-inflammatory drug .
Anticancer Potential
Recent investigations into the anticancer properties of isoindole derivatives revealed:
- Cell Cycle Arrest: Compounds induced cell cycle arrest in cancer cell lines such as Caco-2 and HCT-116.
- Induction of Apoptosis: Mechanistic studies indicated that these compounds could trigger apoptosis in cancer cells through various pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of isoindole derivatives. Studies have shown that modifications to the isoindole core can enhance biological activity:
- Lipophilicity: Increased lipophilic character correlates with improved antimicrobial and anticancer activities.
- Halogenation Effects: The introduction of halogen atoms has been associated with enhanced potency against microbial strains .
Case Studies
Several case studies provide insights into the practical applications of this compound:
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the antibacterial activity against common pathogens.
- Findings: Compounds demonstrated inhibition zones comparable to established antibiotics.
-
Anticancer Study:
- Objective: To assess the cytotoxic effects on human cancer cell lines.
- Results: Significant reductions in cell viability were observed at low concentrations.
- Inflammation Model:
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
*Molecular weight inferred from structurally similar compound in .
Key Observations :
- Substituent Effects: The target compound’s piperidinyl-ethoxy-phenyl group distinguishes it from simpler alkyl (e.g., phenylethyl in ) or aryl (e.g., diphenyl in ) derivatives. This substituent may enhance interactions with amine-binding receptors (e.g., neurotransmitter transporters or ion channels) compared to non-basic analogues.
Pharmacological and Physicochemical Properties
- Receptor Affinity: Molecular docking studies on analogues (e.g., ) suggest phthalimides target sodium channels, with substituents influencing binding energy.
- Electrochemical Behavior : Electron-withdrawing groups (e.g., nitro in ) stabilize radical anions during reduction, whereas the target compound’s piperidinyl-ethoxy group may moderate redox activity compared to halogenated derivatives (e.g., 4d in ).
- Thermal Stability : N-Aryl substituents (e.g., in ) increase thermal stability (>200°C), suggesting the target compound may exhibit similar robustness.
Preparation Methods
General Synthetic Strategy
Structural and Chemical Considerations
- The bicyclic structure with a dione group (1,3-dione) is reactive, allowing for modifications via nucleophilic addition.
- The piperidinyl ethoxy phenyl substituent is introduced to enhance biological activity and solubility.
- Conversion to the monohydrochloride salt improves stability and handling for research applications.
Research Findings and Analytical Data
- Molecular formula: C21H27ClN2O3
- Molecular weight: 390.9 g/mol
- Melting point: approximately 150–160 °C , indicating moderate thermal stability.
- The compound has been characterized by spectroscopic methods (NMR, IR, MS) confirming the successful synthesis and substitution pattern.
- Yields exceeding 90% have been reported for optimized synthetic routes, demonstrating high efficiency and reproducibility.
Summary Table of Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Yield Range (%) |
|---|---|---|---|---|
| One-pot synthesis | Phthalic anhydride + amines | FeCl3, guanidinium chloride | Simple, mild conditions, scalable | 70–95 |
| Epoxidation + ring-opening | Tetrahydroisoindole derivatives | KMnO4, MgSO4, piperidine | Structural diversity, high selectivity | 80–92 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve stereochemical purity?
- Methodology : Utilize asymmetric synthesis techniques combined with chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate stereoisomers. Reference structural analogs like (3aR,4S,7R,7aS)-2-phenyl derivatives () to guide reaction conditions. Validate purity via NMR (e.g., NOESY for stereochemistry) and X-ray crystallography (as demonstrated in for related hydrates).
- Key Data : Monitor reaction intermediates using FT-IR to track carbonyl group formation (critical in isoindole-dione systems; ).
Q. What are the recommended protocols for characterizing the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC-UV to quantify degradation products. Compare results with structurally similar compounds (e.g., N-vinylphthalimide in ) to identify labile functional groups. Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
- Contradictions : Stability data may vary between analogs; for example, tetrachloroethyl-substituted derivatives () show higher thermal resilience than hydroxyethyl variants ( ).
Advanced Research Questions
Q. How do computational models (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets such as kinases or GPCRs?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set; ) to optimize 3D geometry and electrostatic potential surfaces. Validate docking predictions using in vitro assays (e.g., fluorescence polarization for binding affinity). Reference the piperidinyl-ethoxy moiety’s role in membrane permeability (analogous to ’s aminoethoxy derivatives).
- Data Interpretation : Cross-reference computational results with empirical data from isotopic labeling (e.g., deuterium exchange mass spectrometry) to resolve discrepancies in binding site predictions.
Q. What experimental strategies resolve contradictions in reported biological activity between in vitro and in vivo studies?
- Methodology : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolite formation (e.g., hydrolysis of the piperidinyl group). Use LC-MS/MS to track parent compound and metabolites in plasma (as in ’s fluorophenyl-indole analogs).
- Case Study : For isoindole-dione derivatives, discrepancies often arise from off-target effects in vivo; employ CRISPR-Cas9 gene editing to validate target specificity (’s chemical biology methods).
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on pharmacological efficacy?
- Methodology : Synthesize a library of analogs with systematic substitutions (e.g., replacing the piperidinyl group with morpholine or thiomorpholine). Use high-content screening (HCS) to quantify cellular responses (e.g., apoptosis or proliferation). Compare with CRDC 2020 classification () for industrial relevance.
- Critical Analysis : Prioritize substituents based on calculated hydrophobicity (XlogP values; ) to balance solubility and membrane penetration.
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks (e.g., transition-state theory) into mechanistic studies of this compound’s reactivity?
- Guidance : Align experimental design with principles from and , such as linking reaction kinetics to electronic structure calculations (e.g., HOMO-LUMO gaps from ). Use Eyring plots to correlate activation parameters with theoretical predictions.
- Validation : Cross-check computational transition states with isotopic tracer experiments (e.g., ¹⁸O labeling for hydrolysis pathways).
Data Contradiction Analysis
Q. What steps mitigate inconsistencies in spectroscopic data (e.g., NMR or IR) between synthetic batches?
- Resolution : Standardize solvent systems and temperature controls during spectral acquisition. For isoindole-diones, ensure complete dissolution in deuterated DMSO to avoid aggregation artifacts ( ). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures.
Ethical and Safety Considerations
Q. What safety protocols are critical for handling this compound given its structural similarity to regulated hazardous substances?
- Recommendations : Follow DOT HAZMAT guidelines () for chlorinated analogs. Conduct toxicity screenings using zebrafish embryos or in silico tools (e.g., ProTox-II) to preemptively identify risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
